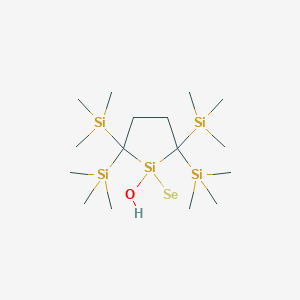
CID 78068615
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is a complex organosilicon compound that features a unique combination of silicon, selenium, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom would yield selenoxides, while substitution reactions could introduce various functional groups in place of the trimethylsilyl groups .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound can serve as a precursor for the introduction of selenium and silicon-containing groups into target molecules. It can also be used in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as high-performance polymers or coatings, due to its unique chemical structure and reactivity .
Mécanisme D'action
The mechanism of action of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves interactions at the molecular level, particularly with biological targets that are sensitive to selenium. The compound’s effects are mediated through the formation of reactive intermediates, such as selenoxides, which can interact with cellular components and modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
- [1-hydroxy-3-nitro-1,2,4-triazol-5-yl]-1-hydroxy-tetrazole
- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
- 1,1′-dihydroxy-5,5′-bistetrazole
Comparison: Compared to these similar compounds, [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is unique due to the presence of selenium and silicon in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C16H41OSeSi5 |
|---|---|
Poids moléculaire |
468.9 g/mol |
InChI |
InChI=1S/C16H41OSeSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17H,13-14H2,1-12H3 |
Clé InChI |
IUAAHZJVHNKXGK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CCC([Si]1(O)[Se])([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)


![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
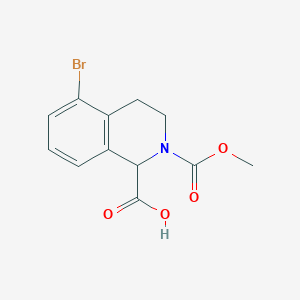
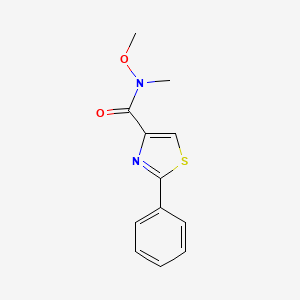
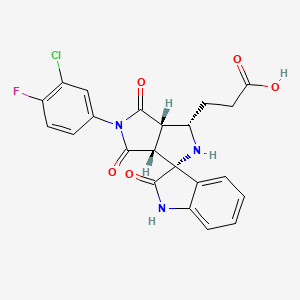
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)

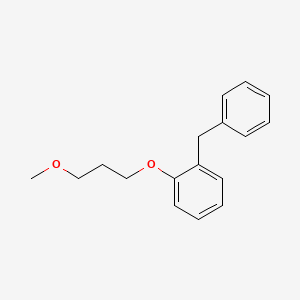
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
